molecular formula C11H24O6P2 B14615990 Methyl bis(diethoxyphosphanyl)acetate CAS No. 58046-19-8

Methyl bis(diethoxyphosphanyl)acetate

Cat. No.: B14615990
CAS No.: 58046-19-8
M. Wt: 314.25 g/mol
InChI Key: OUKDDRDCEZLHHW-UHFFFAOYSA-N
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Description

Methyl bis(diethoxyphosphanyl)acetate is an organophosphorus compound that features a central carbon atom bonded to a methyl group, two diethoxyphosphanyl groups, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bis(diethoxyphosphanyl)acetate typically involves the reaction of diethyl phosphite with methyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl bis(diethoxyphosphanyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphanyl acetates.

Scientific Research Applications

Methyl bis(diethoxyphosphanyl)acetate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl bis(diethoxyphosphanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phosphanyl groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Methyl bromoacetate
  • Phosphine oxides
  • Phosphine derivatives

Uniqueness

Methyl bis(diethoxyphosphanyl)acetate is unique due to its combination of diethoxyphosphanyl and acetate groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and coordination complexes, making it valuable in both research and industrial applications.

Properties

CAS No.

58046-19-8

Molecular Formula

C11H24O6P2

Molecular Weight

314.25 g/mol

IUPAC Name

methyl 2,2-bis(diethoxyphosphanyl)acetate

InChI

InChI=1S/C11H24O6P2/c1-6-14-18(15-7-2)11(10(12)13-5)19(16-8-3)17-9-4/h11H,6-9H2,1-5H3

InChI Key

OUKDDRDCEZLHHW-UHFFFAOYSA-N

Canonical SMILES

CCOP(C(C(=O)OC)P(OCC)OCC)OCC

Origin of Product

United States

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